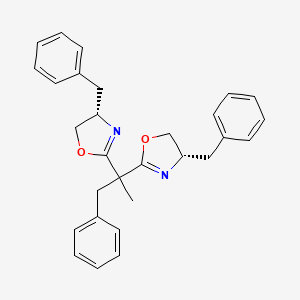
(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) (PPDO) is a novel synthetic compound with potential applications in a variety of scientific research fields. PPDO is a crystalline solid with a molecular weight of 474.49 g/mol and a melting point of 122-124°C. It has a unique structure that is composed of two benzyl-4,5-dihydrooxazole moieties connected by a 1-phenylpropane-2,2-diyl bridge.
Scientific Research Applications
(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) has potential applications in the fields of drug delivery, catalysis, and materials science. In drug delivery, (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) can be used as a carrier for drugs, allowing them to be released in a controlled manner over time. In catalysis, (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) can be used to catalyze the formation of carbon-carbon bonds, which is important in the synthesis of pharmaceuticals and other organic compounds. In materials science, (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) can be used as a building block for the synthesis of polymers, allowing for the creation of materials with unique properties.
Mechanism of Action
The mechanism of action of (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) is not yet fully understood. However, it is believed that the unique structure of (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) allows it to interact with other molecules in a specific way, allowing it to bind to and activate certain receptors. This binding and activation can then lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) are not yet fully understood. However, it is believed that (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) can bind to and activate certain receptors, leading to a variety of effects. These effects include the inhibition of certain enzymes, the modulation of gene expression, and the modulation of cell signaling pathways.
Advantages and Limitations for Lab Experiments
The advantages of (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) for lab experiments include its low cost, its easy synthesis, and its stability in a variety of conditions. The limitations of (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) include its low solubility in water and its limited availability.
Future Directions
For research into (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) include further investigation of its mechanism of action, further exploration of its applications in drug delivery, catalysis, and materials science, and further study of its biochemical and physiological effects. Additionally, further research into the synthesis of (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole), its solubility, and its availability should be conducted.
Synthesis Methods
(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) can be synthesized using a two-step process. In the first step, a reaction between 4-benzyl-4,5-dihydrooxazole and 1-phenylpropane-2,2-diyl chloride is carried out in the presence of triethylamine and dichloromethane. This reaction forms the (4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) bridge and two benzyl-4,5-dihydrooxazole moieties. In the second step, the two benzyl-4,5-dihydrooxazole moieties are reacted with aqueous sodium hydroxide to form the final product.
properties
IUPAC Name |
(4S)-4-benzyl-2-[2-[(4S)-4-benzyl-4,5-dihydro-1,3-oxazol-2-yl]-1-phenylpropan-2-yl]-4,5-dihydro-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O2/c1-29(19-24-15-9-4-10-16-24,27-30-25(20-32-27)17-22-11-5-2-6-12-22)28-31-26(21-33-28)18-23-13-7-3-8-14-23/h2-16,25-26H,17-21H2,1H3/t25-,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDFXLZJORKSHN-UIOOFZCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)(C2=NC(CO2)CC3=CC=CC=C3)C4=NC(CO4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC1=CC=CC=C1)(C2=N[C@H](CO2)CC3=CC=CC=C3)C4=N[C@H](CO4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S,4'S)-2,2'-(1-Phenylpropane-2,2-diyl)bis(4-benzyl-4,5-dihydrooxazole) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[4-(tert-Butyl-dimethyl-silanyloxy)-phenyl]-diphenyl-phosphane](/img/structure/B6319249.png)

![4-{2-[2-(2-Methoxyethoxy)ethoxy]ethoxy}-2,6-bis(pyridin-2-yl)pyridine](/img/structure/B6319259.png)

![2,6-Bis-[1-(3-bromo-2,4,6-trimethylphenylimino)-ethyl]pyridine](/img/structure/B6319274.png)

![Benzo[b]thiophen-2-ylzinc bromide, 0.50 M in THF](/img/structure/B6319288.png)



